

# Sigmoidin B EZH2 binding affinity validation

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## Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

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## Summary of Sigmoidin B and EZH2 Interaction

Current research identifies **Sigmoidin B** as a novel degrader of EZH2, screened from the Traditional Chinese Medicine Database YaTCM. The key findings from the literature are as follows [1]:

- **Source & Core Structure:** It features a **flavonoid core structure** along with an olefin side chain.
- **Proposed Mechanism:** It is reported to ameliorate cognitive dysfunction in a model of sepsis-associated encephalopathy by modulating microglial polarization via the **EZH2-AKT2 pathway**.
- **Binding Validation:** The binding affinity was assessed primarily through **large-scale virtual high-throughput screening, molecular dynamics simulations, and MMGBSA analysis**. These computational methods indicated a "strong binding affinity," but no specific quantitative values (such as KD, IC50) were provided in the searched literature.
- **Functional Validation:** The protective effect and mechanism of action were confirmed through subsequent *in vivo* and *in vitro* experiments, where it showed superior efficacy in alleviating inflammation compared to another agent, MS177 [1].

## Experimental Protocols for EZH2 Binding Validation

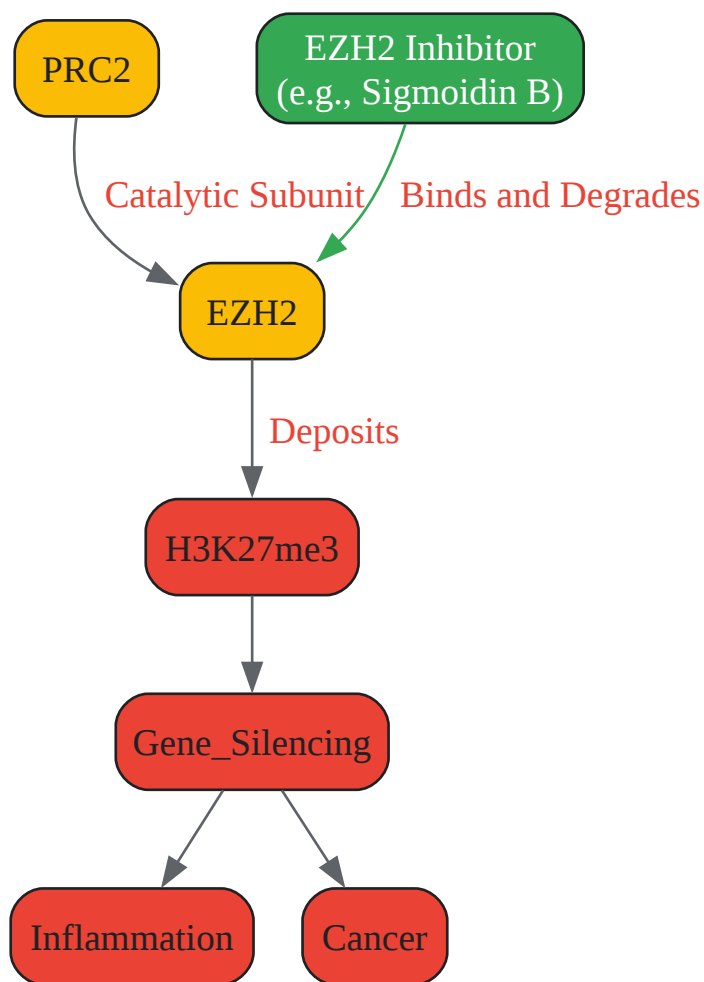
The search results describe common methodologies used to validate EZH2 binding and degradation. The table below outlines the core techniques; please note that the specific protocols for **Sigmoidin B** itself are not detailed in the available articles.

Method	Description & Purpose	Context from Search Results
<b>Virtual High-Throughput Screening</b>	Computational screening of large compound libraries against a target protein structure (like EZH2) to identify potential binders.	Used for the initial identification of Sigmoidin B from the YaTCM database [1].
<b>Molecular Dynamics (MD) Simulations</b>	Simulates the physical movements of atoms and molecules over time to assess the stability of the protein-ligand complex and the dynamic interactions.	Used to assess the stability of the binding between Sigmoidin B and EZH2 [1].
<b>MMGBSA Analysis</b>	A computational method (Molecular Mechanics with Generalized Born and Surface Area solvation) that estimates the free energy of binding from MD simulation trajectories.	Used to characterize the binding affinity and interactions of Sigmoidin B with EZH2 [1].
<b>Cell-Based &amp; Animal Models</b>	<i>In vitro</i> and <i>in vivo</i> experiments to confirm the functional biological consequences of target engagement (e.g., changes in cell polarization, reduction of inflammation).	The protective effect of Sigmoidin B was verified using both <i>in vivo</i> and <i>in vitro</i> experiments [1].

## The EZH2 Signaling Pathway and Drug Targeting

EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by depositing a repressive mark known as H3K27me3 (trimethylation of histone H3 at lysine 27) [2] [3] [4]. It is a recognized oncoprotein and a therapeutic target in various cancers and inflammatory diseases [2] [5] [4].

The following diagram illustrates the general role of EZH2 and how inhibitors like **Sigmoidin B** are thought to function, based on the context provided.



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**Diagram 1: EZH2 Role and Inhibitor Mechanism**

The diagram shows that EZH2, as part of the PRC2 complex, deposits the H3K27me3 mark to silence genes. This silencing can contribute to disease states like inflammation and cancer [6] [5]. EZH2 inhibitors, such as **Sigmoidin B**, are designed to bind to EZH2, leading to its degradation and thereby preventing the repressive gene silencing [1].

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